![molecular formula C11H11ClN2OS B2386434 N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide CAS No. 847783-39-5](/img/structure/B2386434.png)

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

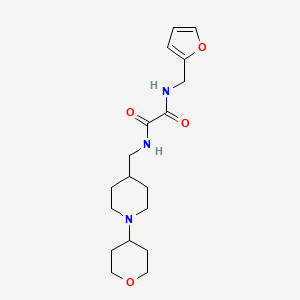

“N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide” is a chemical compound with the CAS Number: 847783-39-5 . It has a molecular weight of 254.74 . The compound is a powder in physical form .

Synthesis Analysis

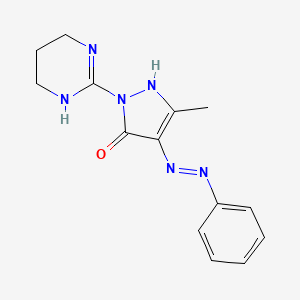

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The IUPAC name of the compound is N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide . The InChI code is 1S/C11H11ClN2OS/c12-7-10(15)13-6-5-11-14-8-3-1-2-4-9(8)16-11/h1-4H,5-7H2,(H,13,15) .Chemical Reactions Analysis

The compound has been synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis . The synthesis involves relatively milder reaction conditions using dimethyl formamide as a solvent .Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 254.74 . The compound is stable at room temperature .Aplicaciones Científicas De Investigación

- Recent studies have highlighted the synthesis of benzothiazole-based anti-tubercular compounds. These derivatives exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). Researchers have compared their inhibitory concentrations with standard reference drugs, demonstrating promising potency.

- Benzothiazole derivatives possess a wide spectrum of antimicrobial activities . These compounds exhibit potential against various pathogens, including bacteria, fungi, and viruses.

- Although not extensively studied, benzothiazole derivatives have shown anti-inflammatory properties . Further research could explore their potential in managing inflammatory conditions.

- While specific studies on N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide are scarce, benzothiazole derivatives have demonstrated antitumor effects . Investigating this compound’s cytotoxicity and mechanism of action could be valuable.

- Benzothiazoles have been investigated for neuroprotective properties . Exploring the impact of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide on neuronal health and neurodegenerative diseases is an intriguing avenue.

- Benzothiazole derivatives have been explored in diverse fields, including anticonvulsants, antidiabetic agents, and diuretics . While specific data on our compound are limited, these areas warrant further investigation.

Anti-Tubercular Activity

Antimicrobial Properties

Anti-Inflammatory Effects

Antitumor Activity

Neuroprotective Potential

Other Applications

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . The target of these compounds is often the enzyme DprE1 , which is crucial for the survival of the bacterium .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, disrupting the normal functioning of the target and leading to the death of the bacterium .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the synthesis of cell wall components inMycobacterium tuberculosis , thereby inhibiting its growth .

Pharmacokinetics

A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, indicating that they can effectively inhibit the growth ofMycobacterium tuberculosis .

Propiedades

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c12-7-10(15)13-6-5-11-14-8-3-1-2-4-9(8)16-11/h1-4H,5-7H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALDVULRGHGXNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate](/img/structure/B2386352.png)

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2386359.png)

![[2-(Cyclohexylmethoxy)phenyl]methanamine](/img/structure/B2386361.png)

![3-[[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2386369.png)

![Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2386371.png)

![2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386374.png)